molecular formula C17H17N3O2S B5819502 3,6-bis(4-methoxyphenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione

3,6-bis(4-methoxyphenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione

Cat. No.: B5819502
M. Wt: 327.4 g/mol
InChI Key: RLRFXJDCQJXZQP-UHFFFAOYSA-N
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Description

3,6-bis(4-methoxyphenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione is an organic compound characterized by its unique triazine-thione core structure. This compound is of interest due to its potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of methoxyphenyl groups enhances its chemical stability and reactivity, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-bis(4-methoxyphenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-methoxybenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the triazine-thione core. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 78-80°C)

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,6-bis(4-methoxyphenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

3,6-bis(4-methoxyphenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of particular interest.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets. Studies focus on its efficacy and safety in treating different diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells

Mechanism of Action

The mechanism of action of 3,6-bis(4-methoxyphenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which can influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,6-bis(4-methoxyphenyl)-1,2,4-triazine-5-thione: Similar structure but with a different triazine core.

    3,6-bis(4-methoxyphenyl)-2-thioxo-1,2-dihydropyridine: Contains a pyridine ring instead of a triazine ring.

    3,6-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-dithione: Contains two thione groups instead of one.

Uniqueness

3,6-bis(4-methoxyphenyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione is unique due to its specific triazine-thione core structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3,6-bis(4-methoxyphenyl)-1,4-dihydro-1,3,5-triazine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-21-14-7-3-12(4-8-14)16-18-11-20(17(23)19-16)13-5-9-15(22-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRFXJDCQJXZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NCN(C(=S)N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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